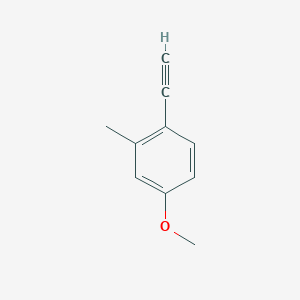

1-Ethynyl-4-methoxy-2-methylbenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-ethynyl-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETBNYUYILAKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584120 | |

| Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74331-69-4 | |

| Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 1-Ethynyl-4-methoxy-2-methylbenzene

CAS: 74331-69-4 | Molecular Formula:

Executive Summary

1-Ethynyl-4-methoxy-2-methylbenzene (also known as 4-methoxy-2-methylphenylacetylene) is a functionalized aryl alkyne serving as a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical pharmacophores. Its structure features a terminal alkyne handle orthogonal to the electron-rich aromatic core, which is activated by a methoxy group (para) and a methyl group (ortho).

This guide delineates the physicochemical profile, validated synthetic protocols, and reactivity landscape of this molecule, specifically designed for researchers requiring high-purity synthesis and downstream application data.

Molecular Architecture & Electronic Profile[4]

The reactivity of 1-Ethynyl-4-methoxy-2-methylbenzene is governed by the interplay between its substituents:

-

Electronic Activation: The 4-methoxy group (

) acts as a strong electron-donating group (EDG) via resonance, increasing electron density in the aromatic ring. This makes the ring highly susceptible to electrophilic aromatic substitution but also influences the acidity of the terminal alkyne proton. -

Steric Modulation: The 2-methyl group (

) provides weak inductive donation but, more importantly, introduces steric bulk ortho to the alkyne. This steric hindrance is a critical parameter in transition-metal catalyzed couplings (e.g., Sonogashira), often requiring optimized ligand systems to prevent catalyst deactivation.

Physicochemical Data Table

| Property | Value | Source Validity |

| Physical State | Solid (Low melting point) | Sigma-Aldrich [1] |

| Melting Point | 30–34 °C | ChemicalBook [2] |

| Boiling Point | ~222.7 °C (Predicted) | Echemi [3] |

| Density | 1.00 ± 0.1 g/cm³ | PubChem [4] |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water | Experimental Consensus |

| Flash Point | 93.9 °C | Sigma-Aldrich [1] |

Synthetic Pathways[5]

The most robust synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene utilizes a Sonogashira Cross-Coupling strategy followed by desilylation. This route is preferred over the Corey-Fuchs reaction due to higher yields and milder conditions compatible with the electron-rich anisole ring.

Retrosynthetic Analysis

The target molecule is disconnected at the

Figure 1: Retrosynthetic logic deconstructing the target into commercially available halide and alkyne precursors.

Detailed Experimental Protocol

Reaction Scale: 10 mmol basis.

Step 1: Sonogashira Coupling

Objective: Synthesis of TMS-protected intermediate.

-

Reagents:

-

4-Bromo-3-methylanisole (2.01 g, 10 mmol)

-

Trimethylsilylacetylene (1.7 mL, 12 mmol)

- (350 mg, 5 mol%)

- (95 mg, 5 mol%)

-

Solvent: Anhydrous

(30 mL) or THF/

-

-

Procedure:

-

Charge an oven-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI under Argon atmosphere.

-

Add degassed solvent (

) via syringe. -

Add TMS-acetylene dropwise.

-

Heat to 60–70 °C for 12–18 hours. Note: The ortho-methyl group creates steric hindrance; elevated temperature is required compared to non-hindered anisoles.

-

Monitor via TLC (Hexane/EtOAc 95:5).

-

-

Workup:

-

Filter through a pad of Celite to remove Pd/Cu residues.

-

Concentrate filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica, Hexanes) to yield the TMS-protected alkyne.

-

Step 2: Desilylation

Objective: Removal of the TMS group to release the terminal alkyne.[3]

-

Reagents:

-

TMS-intermediate (from Step 1)

- (2.0 equiv)

-

Solvent: MeOH/DCM (1:1, 20 mL)

-

-

Procedure:

-

Dissolve the intermediate in MeOH/DCM.

-

Add

and stir at room temperature for 2 hours. -

Checkpoint: Reaction is typically quantitative and fast.

-

-

Purification:

-

Dilute with water, extract with DCM (

mL). -

Dry over

, filter, and concentrate. -

Recrystallize from cold hexanes if necessary (Target mp: 30–34 °C).

-

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting low yields. The oxidative addition step is facilitated by the electron-rich nature of the anisole ring, but the transmetallation step can be sluggish due to the steric bulk of the ortho-methyl group.

Figure 2: The Pd(0)/Cu(I) catalytic cycle.[3] The rate-determining step for this substrate is often the transmetallation due to steric crowding at the Pd center.

Reactivity & Applications

Click Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Application: Synthesis of 1,2,3-triazoles for medicinal chemistry libraries.

-

Conditions:

(1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/ -

Utility: The methoxy-methyl-phenyl motif serves as a rigid, lipophilic linker in drug design, often improving metabolic stability compared to unsubstituted phenyl rings.

Heterocycle Synthesis

-

Benzofurans: Acid-catalyzed cyclization (if an ortho-hydroxy group is introduced or via oxidative cyclization).

-

Indoles: Larock indole synthesis using the alkyne and 2-iodoanilines.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.[4]

-

Hazards:

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can polymerize or oxidize upon prolonged exposure to air and heat [1, 4].

References

-

Sigma-Aldrich.[6] (n.d.). 1-Ethynyl-4-methoxy-2-methylbenzene Product Sheet. Retrieved from

-

ChemicalBook. (2025).[7] 1-Ethynyl-4-methoxy-2-methylbenzene Properties and Suppliers. Retrieved from

-

Echemi.[4] (n.d.). Physical Properties of CAS 74331-69-4. Retrieved from

-

PubChem.[5] (n.d.). Compound Summary: 1-Ethynyl-4-methoxy-2-methylbenzene.[1][2][6][4][8] National Library of Medicine. Retrieved from

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).[3][9] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides. MDPI.[9] Retrieved from

Sources

- 1. scbt.com [scbt.com]

- 2. 74331-69-4|1-Ethynyl-4-methoxy-2-methylbenzene|BLD Pharm [bldpharm.com]

- 3. mdpi.org [mdpi.org]

- 4. echemi.com [echemi.com]

- 5. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Ethynyl-4-methoxy-2-methylbenzene | 74331-69-4 [chemicalbook.com]

- 7. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 8. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: 1-Ethynyl-4-methoxy-2-methylbenzene

Molecular Weight, Synthesis, and Application in Drug Discovery

Executive Summary

1-Ethynyl-4-methoxy-2-methylbenzene (CAS: 74331-69-4), also known as 4-Methoxy-2-methylphenylacetylene, is a high-value aryl alkyne building block.[1][2][3] With a molecular weight of 146.19 g/mol , it occupies a critical "sweet spot" in Fragment-Based Drug Discovery (FBDD). Its structural features—a reactive terminal alkyne, an electron-donating methoxy group, and an ortho-methyl steric handle—make it an ideal scaffold for synthesizing indole-based therapeutics, molecular probes via "Click" chemistry, and optoelectronic materials.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and analytical workflows, designed for researchers requiring high-purity standards.

Part 1: Physicochemical Profile & Molecular Weight Analysis

In precision medicine and analytical chemistry, "Molecular Weight" is not a single number but a spectrum of values depending on the context (stoichiometry vs. mass spectrometry).

Core Properties Table[4]

| Property | Value | Context |

| IUPAC Name | 1-Ethynyl-4-methoxy-2-methylbenzene | Official Nomenclature |

| CAS Number | 74331-69-4 | Unique Identifier |

| Molecular Formula | Stoichiometry | |

| Average Molecular Weight | 146.19 g/mol | For molarity/synthesis calculations |

| Monoisotopic Mass | 146.073165 Da | For High-Res Mass Spectrometry (HRMS) |

| Physical State | Low-melting solid / Liquid | mp: 30–34 °C; bp: ~222 °C |

| Lipophilicity (cLogP) | ~2.5 | Drug-likeness indicator |

| H-Bond Acceptors | 1 (Ether oxygen) | Interaction potential |

The "Rule of 3" and Fragment Utility

With a MW of 146.19, this compound adheres strictly to the Rule of 3 for fragment-based drug design (MW < 300, cLogP < 3). This allows medicinal chemists to append this motif to larger scaffolds without violating Lipinski’s Rule of 5 in the final drug candidate.

Part 2: Synthetic Architecture (Sonogashira Coupling)

The most robust route to 1-Ethynyl-4-methoxy-2-methylbenzene is the Sonogashira cross-coupling of 4-bromo-3-methylanisole with trimethylsilylacetylene (TMSA), followed by desilylation. This method avoids the homocoupling side-reactions common when using acetylene gas directly.

Validated Protocol

Step 1: Cross-Coupling [5][6][7]

-

Reagents: 4-Bromo-3-methylanisole (1.0 eq), TMS-acetylene (1.2 eq),

(2 mol%), CuI (1 mol%). -

Solvent: Anhydrous THF/Triethylamine (1:1 v/v). Degas thoroughly (sparge with Argon for 15 min).

-

Conditions: Heat to 60°C under Argon for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Filter off ammonium salts, concentrate, and purify via silica flash chromatography to yield the TMS-protected intermediate.

Step 2: Deprotection

-

Reagents: TMS-intermediate,

(2.0 eq) or TBAF (1.1 eq). -

Solvent: Methanol (for Carbonate method) or THF (for TBAF).

-

Conditions: Stir at Room Temperature (RT) for 1 hour.

-

Purification: Aqueous workup followed by distillation or crystallization (if solid).

Synthetic Logic Diagram

The following diagram illustrates the reaction flow and critical control points.

Caption: Two-step synthesis ensuring high purity by preventing Glaser homocoupling side-products.

Part 3: Analytical Validation & Quality Control

Verifying the identity of 1-Ethynyl-4-methoxy-2-methylbenzene requires distinguishing it from its isomers (e.g., propynyl derivatives).

1. Mass Spectrometry (MS)

-

Technique: GC-MS (EI) or LC-MS (ESI+).

-

Target Signal:

-

Molecular Ion (

): 146 m/z. -

Base Peak: Often 131 m/z (Loss of methyl radical from methoxy or toluene core).

-

Isotope Pattern: The M+1 peak (147 m/z) should be ~11% of the parent peak intensity, confirming the

skeleton.

-

2. Nuclear Magnetic Resonance (NMR)[8]

-

NMR (400 MHz,

-

3.0–3.3 ppm (s, 1H): The acetylenic proton (

-

3.8 ppm (s, 3H): Methoxy group (

-

2.4 ppm (s, 3H): Aryl methyl group (

- 6.7–7.4 ppm (m, 3H): Aromatic protons.

-

3.0–3.3 ppm (s, 1H): The acetylenic proton (

Analytical Workflow Diagram

Caption: Multi-modal validation workflow ensuring structural integrity and isotopic mass confirmation.

Part 4: Strategic Applications in Drug Discovery

The 1-ethynyl group acts as a versatile "warhead" or "handle" in modern medicinal chemistry.

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This molecule is a prime candidate for "Click Chemistry." By reacting the terminal alkyne with an organic azide, researchers can generate 1,4-disubstituted 1,2,3-triazoles.

-

Utility: Triazoles mimic amide bonds (bioisosteres) but are resistant to metabolic cleavage, improving the pharmacokinetic (PK) profile of the drug.

2. Heterocycle Synthesis (Indoles/Benzofurans)

Through Larock indole synthesis or similar Pd-catalyzed cyclizations, this alkyne can be converted into complex fused ring systems found in anti-cancer agents and serotonin receptor modulators.

Metabolic Pathway Simulation

The following diagram visualizes how the alkyne handle is utilized to create metabolically stable triazole linkers.

Caption: CuAAC 'Click' reaction mechanism utilizing the terminal alkyne for bioconjugation.

References

-

PubChem. (2025).[9][10][11] Compound Summary: 1-Ethynyl-4-methoxy-2-methylbenzene (CID 16213796).[11] National Library of Medicine. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Contextual grounding for the synthetic protocol).

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

- 1. 1-Ethynyl-4-methoxy-2-methylbenzene | 74331-69-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 74331-69-4|1-Ethynyl-4-methoxy-2-methylbenzene|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. redalyc.org [redalyc.org]

- 9. 1-乙炔基-4-甲氧基-2-甲基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to 1-Ethynyl-4-methoxy-2-methylbenzene

An In-depth Technical Guide to the Solubility Profile of 1-Ethynyl-4-methoxy-2-methylbenzene

1-Ethynyl-4-methoxy-2-methylbenzene (CAS No: 74331-69-4) is a substituted aromatic acetylene derivative.[1] Its molecular structure, featuring a reactive ethynyl group and a substituted benzene ring, makes it a valuable building block in organic synthesis. A comprehensive understanding of its solubility is paramount for researchers and drug development professionals. Solubility dictates the choice of reaction solvents, purification methods (such as recrystallization), and the feasibility of formulation strategies in medicinal chemistry.

This guide provides a detailed analysis of the expected solubility of 1-Ethynyl-4-methoxy-2-methylbenzene based on its physicochemical properties and the behavior of structurally related analogs. Furthermore, it presents a rigorous, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring that researchers can generate reliable and reproducible data tailored to their specific applications.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key physicochemical data for 1-Ethynyl-4-methoxy-2-methylbenzene are summarized below. The compound is a solid at room temperature with a melting point range of 30-34 °C.[1]

| Property | Value | Source |

| CAS Number | 74331-69-4 | [2] |

| Molecular Formula | C₁₀H₁₀O | [2][3] |

| Molecular Weight | 146.19 g/mol | [2] |

| Melting Point | 30-34 °C (lit.) | [1] |

| Boiling Point | 222.7±33.0 °C (Predicted) | [1] |

| Density | 1.00±0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 93.9 °C (201.0 °F) - closed cup | [3] |

| Appearance | Light yellow to yellow solid | [1] |

Theoretical Solubility Profile and Rationale

While specific quantitative solubility data for 1-Ethynyl-4-methoxy-2-methylbenzene is not extensively published, a robust qualitative profile can be predicted based on the principle of "like dissolves like." This principle states that substances with similar molecular structures and intermolecular forces are likely to be soluble in one another.

The molecular structure consists of:

-

A benzene ring with a methyl group , which is predominantly nonpolar and hydrophobic.

-

A methoxy group (-OCH₃) , which introduces some polarity through its ether linkage.

-

An ethynyl group (-C≡CH) , which is weakly polar.

Given the largely nonpolar character of the molecule, it is predicted to be sparingly soluble or insoluble in highly polar solvents like water . Conversely, it is expected to exhibit good solubility in organic solvents of low to moderate polarity. This prediction is strongly supported by data from the closely related analog, 1-ethynyl-4-methoxybenzene (which lacks the methyl group), reported to be insoluble in water but soluble in solvents such as chloroform, acetone, dichloromethane, and methanol.[4]

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Insoluble / Very Low | The high polarity of water and its extensive hydrogen bonding network do not favorably interact with the predominantly nonpolar solute. |

| Methanol | 5.1 | Soluble | Methanol's polarity is moderate, and it can interact with the methoxy group, making it a suitable solvent. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol's polarity is suitable for dissolving the compound. |

| Acetone | 4.3 | Soluble | Acetone is a polar aprotic solvent capable of dissolving moderately polar compounds. |

| Dichloromethane | 3.4 | Soluble | A common solvent for organic compounds with low to medium polarity. |

| Chloroform | 4.1 | Soluble | Similar in properties to dichloromethane. |

| Hexane | 0.1 | Sparingly Soluble | As a nonpolar solvent, hexane may dissolve the compound, but the presence of the polar methoxy group might limit high solubility compared to moderately polar solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The following protocol describes the equilibrium saturation method, a reliable technique for determining the solubility of a solid compound in various solvents.

Principle of the Method

The method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until thermodynamic equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

1-Ethynyl-4-methoxy-2-methylbenzene (solute)

-

Selected solvents (e.g., water, methanol, acetone, dichloromethane)

-

Analytical balance (4-decimal place)

-

Glass vials with screw caps

-

Temperature-controlled shaking incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure:

-

Preparation: Add an excess amount of 1-Ethynyl-4-methoxy-2-methylbenzene (e.g., ~20 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This step is critical for reproducibility.

-

Phase Separation:

-

Remove the vial from the incubator and let it stand for 1-2 hours to allow the undissolved solid to settle.

-

To ensure complete removal of suspended particles, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sample Collection: Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This filtration step is a self-validating measure to guarantee that only the dissolved solute is being analyzed.

-

Quantification:

-

Prepare a stock solution of the compound with a known concentration in the same solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards and the filtered sample supernatant by HPLC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

-

-

Calculation: Determine the concentration of the solute in the supernatant by interpolating its analytical signal on the calibration curve. The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Report the value in units of mg/mL or mol/L.

Factors Influencing Solubility

Effect of Temperature

The dissolution of a solid is a thermodynamic process. For most compounds, solubility increases with temperature as the process is endothermic. This relationship can be investigated by performing the experimental protocol described above at various temperatures (e.g., 5 °C, 25 °C, and 40 °C). Understanding this dependency is crucial for processes like recrystallization, where a solvent is chosen in which the compound has high solubility at high temperatures and low solubility at low temperatures.

Logical Relationship of Molecular Structure to Solubility

Caption: "Like Dissolves Like" principle applied to the target molecule.

Conclusion

References

-

ChemBK. (2024). 1-ETHYNYL-4-METHOXYBENZENE - Physico-chemical Properties. ChemBK. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-Ethynyl-4-methoxybenzene. Oakwood Chemical. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). Cheméo. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Arizona Campus Repository. (n.d.). Solubility of aromatic compounds in mixed solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Anbar. (n.d.). 1441 H. Retrieved from [Link]

-

ResearchGate. (2001). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved from [Link]

-

York University. (2023). Solubility of Organic Compounds. York University Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylanisole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Sonogashira Coupling Protocol for 1-Ethynyl-4-methoxy-2-methylbenzene

Abstract & Strategic Overview

This application note details the optimized protocol for the Sonogashira cross-coupling of 1-Ethynyl-4-methoxy-2-methylbenzene (CAS: 74331-69-4). This specific alkyne serves as a valuable electron-rich building block in the synthesis of heterocycles (e.g., indoles, benzofurans) and liquid crystal mesogens.

The presence of the 4-methoxy group renders the alkyne electron-rich, increasing its susceptibility to oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen. Concurrently, the 2-methyl group introduces moderate steric hindrance local to the reaction center. This protocol is engineered to balance these factors, prioritizing high cross-coupling selectivity over homocoupling by strictly controlling the catalytic environment and reagent addition sequence.

Chemical Profile: 1-Ethynyl-4-methoxy-2-methylbenzene[1][2][3][4]

| Property | Specification |

| IUPAC Name | 1-Ethynyl-4-methoxy-2-methylbenzene |

| Common Name | 4-Methoxy-2-methylphenylacetylene |

| CAS Number | 74331-69-4 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Physical State | Solid (Low melting point) |

| Melting Point | 30–34 °C |

| Electronic Character | Electron-rich (Nucleophilic) |

| Steric Character | Ortho-substituted (Moderate Hindrance) |

| Solubility | Soluble in THF, DMF, Toluene, DCM |

Mechanistic Insight & Reaction Logic[5]

The Sonogashira coupling proceeds via two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.[1][2] Understanding the specific behavior of our substrate within this framework is critical for optimization.

The Challenge of the Substrate

-

Transmetallation (Rate-Limiting Potential): The ortho-methyl group on the alkyne can sterically impede the formation of the

-alkyne-Pd complex or the subsequent transmetallation step. -

Glaser Coupling Competition: The electron-donating methoxy group increases the electron density of the terminal alkyne. While this enhances nucleophilicity, it also makes the corresponding Copper-acetylide species more prone to oxidation by trace oxygen, leading to the formation of the 1,3-diyne dimer (homocoupling product) rather than the desired cross-coupled product.

Catalytic Cycle Visualization

Figure 1: The dual catalytic cycle. Note the Transmetallation step (Yellow) is where the specific steric/electronic properties of 1-Ethynyl-4-methoxy-2-methylbenzene exert the most influence.

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & Scalable)

This protocol utilizes Bis(triphenylphosphine)palladium(II) dichloride, a robust air-stable pre-catalyst that generates the active Pd(0) species in situ. It is ideal for coupling with aryl iodides and activated aryl bromides.

Reagents:

-

Alkyne: 1-Ethynyl-4-methoxy-2-methylbenzene (1.1 equiv)[3]

-

Electrophile: Aryl Halide (1.0 equiv) (Preferably Aryl Iodide for milder conditions)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)

-

Co-Catalyst: CuI (1–3 mol%) (Must be high purity/white, not green/oxidized)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration relative to halide)

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction flask (Schlenk tube or round-bottom flask) and cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the flask with the Aryl Halide (if solid), Pd(PPh₃)₂Cl₂, and CuI.

-

Note: If the Aryl Halide is a liquid, add it in step 4.

-

-

Degassing (Critical): Cap the flask. Evacuate under high vacuum and backfill with inert gas (Ar/N₂) three times.

-

Why? This removes O₂, preventing the rapid homocoupling of our electron-rich alkyne.

-

-

Solvent & Liquid Reagents: Under a positive pressure of inert gas, inject the anhydrous solvent (THF/DMF) and the amine base.

-

Alkyne Addition: Add 1-Ethynyl-4-methoxy-2-methylbenzene (dissolved in a minimal amount of solvent if necessary) dropwise to the stirring mixture.

-

Tip: Slow addition maintains a low concentration of the Cu-acetylide, further suppressing homocoupling.

-

-

Reaction: Stir the mixture at room temperature (25 °C).

-

Optimization: If the reaction is sluggish after 2 hours (monitored by TLC/LCMS), heat to 50–60 °C. The ortho-methyl group may require thermal energy to overcome the activation barrier.

-

-

Workup: Once complete, dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd/Cu residues. Wash the filtrate with water (3x) and brine (1x). Dry over Na₂SO₄.[4][5]

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Protocol B: Copper-Free Conditions (For Sensitive Substrates)

If the specific Aryl Halide partner is sensitive to copper or if homocoupling proves unavoidable in Protocol A, use this copper-free variant.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Pyrrolidine or Piperidine (2.0 equiv)

-

Solvent: DMF (0.2 M)

-

Temperature: 80 °C

Procedure:

-

Combine Aryl Halide, Pd(PPh₃)₄, and the Alkyne in a dry flask.

-

Degas thoroughly (3x Vacuum/Argon cycles).

-

Add degassed DMF and Pyrrolidine.

-

Heat to 80 °C.

Critical Parameters & Troubleshooting

Preventing Homocoupling (Glaser Coupling)

The most common failure mode with methoxy-substituted alkynes is the formation of the dimer (structure: Ar-C≡C-C≡C-Ar).

| Observation | Root Cause | Corrective Action |

| Blue/Green Reaction Color | Oxidation of Cu(I) to Cu(II) by O₂ | Stop. Your inert atmosphere is compromised. Ensure rigorous degassing. Use fresh, white CuI. |

| Dimer Product in LCMS | High local concentration of Cu-Acetylide | Use Protocol A , but add the alkyne slowly via syringe pump over 1 hour. |

Handling the Steric Hindrance

The 2-methyl group is not bulky enough to stop the reaction but is bulky enough to slow it down compared to a simple phenylacetylene.

-

Ligand Choice: If conversion is low (<50%), switch from PPh₃ to a more electron-rich, sterically demanding ligand like XPhos or SPhos (Buchwald Ligands) which facilitate difficult transmetallation and reductive elimination steps.

References

-

Sonogashira Coupling Overview: Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 2002. Link

-

Synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene derivatives: Royal Society of Chemistry, Supporting Information for New J. Chem., describing synthesis of similar ortho-methyl/para-methoxy alkynes. Link

-

General Sonogashira Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 2007. Link

-

Substrate Data: PubChem Compound Summary for CID 16213796 (1-Ethynyl-4-methoxy-2-methylbenzene). Link

-

Copper-Free Methodologies: Liang, Y., et al. "Copper-free Sonogashira coupling reaction with PdCl2 in water".[8] Journal of Organic Chemistry, 2006.[8] Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-Ethynyl-4-methoxy-2-methylbenzene | C10H10O | CID 16213796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. ijnc.ir [ijnc.ir]

- 6. researchgate.net [researchgate.net]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. par.nsf.gov [par.nsf.gov]

Application Note: Optimized [3+2] Cycloaddition of 1-Ethynyl-4-methoxy-2-methylbenzene

Executive Summary

This technical guide details the protocol for the [3+2] cycloaddition of 1-Ethynyl-4-methoxy-2-methylbenzene with organic azides.[1] While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, this specific substrate presents a unique challenge: the ortho-methyl group introduces steric hindrance near the reaction center, potentially retarding the formation of the critical copper-metallacycle intermediate.[1] Furthermore, the electron-donating methoxy group increases the electron density of the alkyne, altering its electrophilicity.

This note provides an optimized CuAAC protocol utilizing accelerating ligands (TBTA/THPTA) to overcome these steric barriers, ensuring high yields and strict 1,4-regioselectivity. A thermal, catalyst-free protocol is provided as a secondary method for accessing 1,5-isomers.[1]

Substrate Analysis & Mechanistic Insight[1][2]

The Substrate: 1-Ethynyl-4-methoxy-2-methylbenzene[1]

-

Electronic Effect (4-OMe): The methoxy group is a strong electron-donating group (EDG) by resonance.[1] This makes the alkyne electron-rich, which generally reacts well in CuAAC but may show sluggish kinetics in thermal cycloadditions compared to electron-deficient alkynes.[1]

-

Steric Effect (2-Me): The methyl group at the ortho position is the critical parameter.[1] In the dinuclear copper mechanism, bulky groups adjacent to the alkyne can destabilize the transition state. Standard ligand-free conditions (CuSO4/Ascorbate only) often result in incomplete conversion or require prolonged heating for such substrates.[1]

The Solution: Ligand-Accelerated Catalysis

To counteract the steric hindrance of the 2-methyl group, this protocol employs tris(benzyltriazolylmethyl)amine (TBTA) .[1] TBTA stabilizes the Cu(I) oxidation state and, crucially, protects the metal center from disproportionation while creating a sterically accommodating pocket that accelerates the reaction of hindered substrates.

Mechanism of Action (Dinuclear Cycle)

Current mechanistic understanding posits a dinuclear copper intermediate. The diagram below illustrates the cycle, highlighting where the ortho-methyl group exerts steric pressure (Step C to D).[1]

Figure 1: The dinuclear CuAAC catalytic cycle. The 2-methyl group on the substrate creates steric resistance primarily at Step C/D, necessitating the use of accelerating ligands.[1]

Experimental Protocols

Safety Pre-Check: The "Rule of Six"

Before proceeding, evaluate the organic azide.[2][3][4]

-

Criteria: The number of carbon atoms (plus other non-hydrogen atoms) must be at least six times the number of azide groups to ensure stability.[2][3][5][6]

-

C/N Ratio: Ensure the C/N ratio is > 3.

-

Warning: Low molecular weight azides should never be isolated.[3][4][5][6] Generate them in situ if necessary.

Protocol A: Ligand-Accelerated CuAAC (Recommended)

Target: 1,4-disubstituted 1,2,3-triazole (Regioselective).[1] Scale: 1.0 mmol.

Reagents:

-

Alkyne: 1-Ethynyl-4-methoxy-2-methylbenzene (146 mg, 1.0 mmol)[1]

-

Reductant: Sodium Ascorbate (10 mol%)[1]

-

Ligand: TBTA (5 mol%) (Alternative: THPTA for fully aqueous solubility)[1]

-

Solvent: tert-Butanol / Water (1:[1]1) or DMSO (for library synthesis)[1]

Procedure:

-

Solvent Prep: In a 20 mL scintillation vial, dissolve the alkyne (146 mg) and the organic azide (1.0 mmol) in 4 mL of t-BuOH.

-

Ligand Complex: In a separate micro-tube, premix CuSO₄ solution (12.5 mg in 0.5 mL water) with TBTA (26.5 mg in 0.5 mL DMSO or t-BuOH). Note: The solution should turn a slight blue/green.

-

Initiation: Add the Cu-TBTA complex to the reaction vial.

-

Reduction: Add Sodium Ascorbate (20 mg in 0.5 mL water) dropwise. The solution should turn bright yellow/orange (indicative of Cu(I)).

-

Reaction: Cap the vial and stir vigorously at room temperature for 4–12 hours .

-

Optimization Note: If conversion is <50% after 4 hours (due to the 2-methyl sterics), heat to 40°C.[1]

-

-

Workup:

-

Dilute with water (10 mL).

-

If the product precipitates: Filter and wash with cold water/ammonium hydroxide (to remove Cu).

-

If liquid: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

Protocol B: Thermal Huisgen Cycloaddition

Target: Mixture of 1,4- and 1,5-isomers (approx. 1:1 to 1.5:1 ratio).[1] Use Case: When metal contamination is strictly prohibited or 1,5-isomer is desired.[1]

Procedure:

-

Dissolve alkyne (1.0 mmol) and azide (1.0 mmol) in Toluene or Xylene (5 mL).[1]

-

Reflux at 110°C (Toluene) or 140°C (Xylene) for 24–48 hours.

-

Concentrate in vacuo.

-

Purification: Flash chromatography is required to separate the regioisomers. The 1,4-isomer is typically more polar.[1]

Data Summary & Validation

Method Comparison

| Feature | Protocol A (CuAAC) | Protocol B (Thermal) |

| Regioselectivity | >98% 1,4-isomer | Mixture (1,4 and 1,[1]5) |

| Reaction Time | 4 - 12 Hours | 24 - 48 Hours |

| Temperature | 25°C - 40°C | 110°C - 140°C |

| Yield (Typical) | 85% - 95% | 50% - 70% |

| Purification | Precipitation / Filtration | Flash Chromatography |

Analytical Validation (Expected NMR Signals)

Upon formation of the triazole, specific NMR shifts confirm the structure.

-

¹H NMR (CDCl₃):

-

Triazole Proton: A distinct singlet appears in the aromatic region, typically δ 7.5 – 8.5 ppm .

-

Methoxy Group: Singlet at δ 3.8 ppm .

-

Ortho-Methyl: Singlet at δ 2.3 – 2.4 ppm .[1]

-

Differentiation: In the 1,4-isomer, the triazole proton is generally more deshielded than in the 1,5-isomer. NOESY experiments will show correlation between the triazole proton and the substrate's aromatic ring protons for the 1,4-isomer.

-

Workflow Visualization

Figure 2: Operational workflow for the CuAAC reaction of 1-Ethynyl-4-methoxy-2-methylbenzene.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][9] Angewandte Chemie International Edition. [Link][1]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. [Link][1]

-

Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[7][10] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][11] Organic Letters. [Link][1][7]

-

Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[3] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition. [Link][1]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][9] Science. [Link][1]

Sources

- 1. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 6. uvic.ca [uvic.ca]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

Application Note: 1-Ethynyl-4-methoxy-2-methylbenzene in Medicinal Chemistry

[1]

Executive Summary

1-Ethynyl-4-methoxy-2-methylbenzene (CAS: 74331-69-4) is a specialized aryl alkyne building block critical for the synthesis of Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGluR5).[1] Structurally, it serves as a "privileged fragment," mimicking the steric and electronic properties required for the hydrophobic pocket of mGluR5 antagonists (e.g., MPEP and MTEP analogs).[1]

Beyond neuroscience, this compound functions as a robust bioorthogonal handle in diversity-oriented synthesis (DOS).[1] Its terminal alkyne moiety enables rapid library expansion via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the exploration of Structure-Activity Relationships (SAR) in kinase inhibitors and GPCR ligands.[1]

Chemical Profile & Stability[1]

| Property | Specification |

| IUPAC Name | 1-Ethynyl-4-methoxy-2-methylbenzene |

| CAS Number | 74331-69-4 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water |

| Stability | Air-stable; store at 2–8°C under inert gas (Ar/N₂).[1][2] Avoid strong oxidizers.[1] |

| Key Structural Features | Ortho-Methyl: Provides steric twist/metabolic block.Para-Methoxy: Electron-donating; H-bond acceptor.Terminal Alkyne: Reactive handle for C-C or C-N bond formation.[1] |

Primary Application: Synthesis of mGluR5 Antagonists[3][4][5]

The primary utility of 1-Ethynyl-4-methoxy-2-methylbenzene lies in the construction of biaryl alkyne scaffolds.[1] The 2-methyl group introduces a critical steric clash that forces the biaryl system into a non-planar conformation, often enhancing selectivity for the mGluR5 allosteric binding site compared to unsubstituted phenylacetylene analogs.[1]

Mechanism of Action (Synthetic Context)

The compound acts as the nucleophilic partner in Palladium-catalyzed Sonogashira cross-coupling reactions.[1] It is typically coupled with 2-halopyridines or 2-halothiazoles to generate the core pharmacophore of MPEP-like drugs.[1]

Pathway Diagram: mGluR5 Antagonist Synthesis

Figure 1: Synthetic pathway for constructing mGluR5 antagonists using 1-Ethynyl-4-methoxy-2-methylbenzene via Sonogashira coupling.[1]

Protocol A: High-Yield Sonogashira Coupling

Objective: Couple 1-Ethynyl-4-methoxy-2-methylbenzene with 2-chloropyridine to synthesize a focused mGluR5 library member.[1] Rationale: The ortho-methyl group on the alkyne creates steric hindrance.[1] Standard room-temperature protocols often fail.[1] This protocol uses elevated temperature and a robust phosphine ligand system to ensure conversion.[1]

Materials

-

Alkyne: 1-Ethynyl-4-methoxy-2-methylbenzene (1.0 equiv)[1][3]

-

Halide: 2-Chloropyridine (1.1 equiv)[1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)[1]

-

Co-catalyst: Copper(I) iodide [CuI] (0.02 equiv)[1]

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio), degassed.[1]

Step-by-Step Methodology

-

Degassing: In a flame-dried Schlenk flask, add THF and Et₃N. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne to a diyne).[1]

-

Reagent Loading: Add 2-chloropyridine, Pd(PPh₃)₂Cl₂, and CuI to the flask under a counter-flow of Argon.

-

Alkyne Addition: Add 1-Ethynyl-4-methoxy-2-methylbenzene dropwise via syringe.

-

Note: Slow addition prevents high local concentration of the alkyne, minimizing Glaser homocoupling side-products.[1]

-

-

Reaction: Seal the vessel and heat to 65°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1][2]

-

Target Mass: Look for [M+H]⁺ corresponding to the coupled biaryl species.[1]

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues.[1] Rinse with EtOAc.[1]

-

Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Self-Validation Check:

-

Success: Appearance of a bright blue fluorescent spot on TLC (characteristic of extended conjugation in biaryl alkynes) and disappearance of the terminal alkyne proton (~3.0 ppm) in ¹H NMR.

-

Failure: Presence of a symmetric dimer (Glaser product) indicates insufficient degassing.[1]

Application 2: "Click" Chemistry (Bioisostere Screening)

Triazoles are often used as bioisosteres for amide bonds to improve metabolic stability.[1] This alkyne can be "clicked" with various azides to create a library of 1,4-disubstituted 1,2,3-triazoles.

Protocol B: CuAAC (Click) Reaction

Objective: Synthesis of a triazole-linked analog.[1][4]

-

Dissolution: Dissolve 1-Ethynyl-4-methoxy-2-methylbenzene (1 equiv) and the desired Azide (1 equiv) in t-BuOH/H₂O (1:1).

-

Catalysis: Add CuSO₄·5H₂O (0.1 equiv) and Sodium Ascorbate (0.5 equiv).[1]

-

Incubation: Stir vigorously at room temperature for 12 hours.

-

Isolation: The product often precipitates out of the water/alcohol mixture.[1] Filter and wash with cold water.[1] If oil forms, extract with DCM.[1]

Workflow Diagram: Medicinal Chemistry Decision Tree

Figure 2: Decision tree for utilizing 1-Ethynyl-4-methoxy-2-methylbenzene in drug discovery workflows.

References

-

Sigma-Aldrich. Product Specification: 1-Ethynyl-4-methoxy-2-methylbenzene (CAS 74331-69-4). [1]

-

Gasparini, F., et al. "mGluR5 antagonists: discovery, characterization and drug development."[1][5] Current Opinion in Drug Discovery & Development, 2008.[1] (Contextual grounding for mGluR5 antagonist structures).

-

Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007.[1] (Standard protocol reference). [1]

-

Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery."[1] Drug Discovery Today, 2003.[1]

Sources

- 1. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 74331-69-4|1-Ethynyl-4-methoxy-2-methylbenzene|BLD Pharm [bldpharm.com]

- 3. ichemistry.cn [ichemistry.cn]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Sonogashira Coupling Base Selection

Topic: Optimization of Base Systems for Pd/Cu-Catalyzed Alkynylation Audience: Senior Chemists & Process Development Scientists

Mission Statement

Welcome to the Sonogashira Technical Support Center. This guide ignores generic textbook definitions in favor of field-proven troubleshooting strategies. We focus on the causality of failure modes—specifically how base selection dictates reaction kinetics, byproduct formation (Glaser coupling), and catalyst turnover.

Module 1: Base Selection Matrix

The "Triage" Phase

Selecting a base is not merely about pKa; it is about balancing basicity (thermodynamics) against nucleophilicity (kinetics/side reactions) and solubility (phase transfer).

Strategic Decision Tree

Use this logic flow to select the starting base system for your specific substrate class.

Figure 1: Decision matrix for selecting the optimal base class based on substrate stability and steric demands.

Technical FAQ: Base Properties

Q: Why are secondary amines (DEA, DIPA) often preferred over tertiary amines (TEA) in standard protocols? A: Secondary amines like Diethylamine (DEA) or Diisopropylamine (DIPA) often provide faster reaction rates because they are generally more basic than Triethylamine (TEA) in organic solvents and less sterically hindered, facilitating the formation of the Copper(I)-acetylide species.

-

Mechanism: The base must deprotonate the terminal alkyne (pKa ~25).[1] While the amine cannot do this directly, it shifts the equilibrium of the

-alkyne-Cu complex. -

Risk: Secondary amines are nucleophilic.[2][3] If your aryl halide contains a good leaving group adjacent to an electron-withdrawing group, you risk SNAr side reactions.

Q: When should I strictly use Inorganic Bases (Cs₂CO₃/K₂CO₃)? A: Use these when:

-

Substrate Sensitivity: Your molecule contains esters or alkyl halides sensitive to nucleophilic attack by amines.

-

Copper-Free Conditions: Inorganic bases are frequently required in Cu-free variants to facilitate the deprotonation of the Pd-

-alkyne complex, often in combination with polar solvents like DMF or MeOH [1]. -

Cesium Effect: Cs₂CO₃ is superior in sterically crowded couplings due to the "Cesium Effect"—higher solubility and looser ion pairing in organic solvents compared to potassium salts.

Comparative Data: Base Properties in MeCN/DMSO

| Base | Class | pKa (Conj. Acid)* | Key Advantage | Primary Risk |

| Et₃N (TEA) | Tertiary | 10.7 (DMSO) | Cheap, volatile (easy workup), non-nucleophilic. | Slower rates with bulky alkynes; can form viscous salts. |

| DIPEA (Hünig's) | Tertiary | 11.0 (DMSO) | Non-nucleophilic, higher basicity than TEA. | Harder to remove (high BP); expensive. |

| DIPA | Secondary | ~11.1 (DMSO) | Standard Choice. Fast Cu-acetylide formation. | Nucleophilic; can react with electrophiles. |

| Piperidine | Secondary | 11.1 (DMSO) | Very strong base; accelerates Cu-free reactions. | Highly nucleophilic; forms ureas with CO sources. |

| Cs₂CO₃ | Inorganic | N/A (Heterogeneous) | Mild, chemoselective, "Cesium Effect." | Low solubility in non-polar solvents; requires heating. |

*pKa values are approximate for DMSO/MeCN. In water, values differ significantly.

Module 2: Troubleshooting Common Failures

The "Diagnostic" Phase

Failures in Sonogashira coupling usually manifest as three symptoms: Homocoupling (Glaser) , No Conversion , or Black Precipitation .

Diagnostic Workflow

Figure 2: Diagnostic loop for identifying and resolving common reaction failures.

Detailed Troubleshooting Guides

Issue 1: The Glaser Coupling (Homocoupling)

-

Symptom: You observe a new spot on TLC that is non-polar and often fluorescent. MS confirms a dimer (

). -

Root Cause: Presence of Oxygen.[4][5][6][7] The Cu(I) catalyst, in the presence of Base and O₂, acts as an oxidant (Hay/Glaser conditions) rather than a co-catalyst [2].[5]

-

The Fix:

-

Strict Degassing: Sparging with Argon for 15 mins is insufficient. Use Freeze-Pump-Thaw (3 cycles) for sensitive cases.

-

Order of Addition: Do not mix CuI, Base, and Alkyne in air.

-

Base Modification: Switch to a less basic amine (e.g., Morpholine) or reduce CuI loading (from 5 mol% to 1 mol%).

-

Issue 2: Reaction Stalling (Ammonium Salt Caking)

-

Symptom: Reaction starts fast but stops at 40-60% conversion. A thick white solid precipitates.

-

Root Cause: The byproduct

is insoluble in non-polar solvents (Toluene/THF), physically coating the catalyst or preventing stirring. -

The Fix:

-

Solvent: Add a co-solvent like DMF (10-20%) to solubilize the salts.

-

Mechanical: Use a stronger magnetic stir bar or overhead stirring.

-

Base Switch: Use DBU (liquid salt byproduct) or inorganic bases in aqueous mixtures.

-

Module 3: Standard Operating Procedures (SOP)

The "Fix"

Protocol A: Standard Amine System (Robust Substrates)

Best for: Aryl Bromides/Iodides, non-sensitive functional groups.

-

Setup: Flame-dry a Schlenk flask or microwave vial.

-

Solids: Add Aryl Halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

-

Atmosphere: Cap and evacuate/backfill with Argon (

). -

Liquids (The Critical Step):

-

Add degassed Solvent (THF or DMF).

-

Add Base (Et₃N or DIPA, 2-3 equiv).

-

Self-Validating Check: Ensure the solution is clear or homogenous suspension before adding alkyne.

-

-

Initiation: Add Alkyne (1.1 equiv) via syringe last .

-

Why? Minimizes the time Cu-acetylide sits in solution before reacting with the Pd-cycle, reducing homocoupling risk.

-

-

Monitoring: Check TLC at 1 hour.

-

Control Check: Spot the starting alkyne next to the reaction. If the alkyne spot disappears but no cross-product forms, stain for Glaser dimer (often UV active).

-

Protocol B: "Copper-Free" / Mild Inorganic System

Best for: Aryl Iodides, base-sensitive substrates, or avoiding Glaser coupling entirely.

-

Solids: Add Aryl Iodide (1.0 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4-6 mol%), and Cs₂CO₃ (2.0 equiv).

-

Solvent: Add degassed DMF or MeCN.

-

Alkyne: Add Alkyne (1.2 equiv).

-

Temperature: Heat to 60-80°C. (Copper-free requires higher energy for the deprotonation step).

-

Self-Validating System:

-

Since Cu is absent, Glaser coupling is mechanistically suppressed. If you see homocoupling here, your Pd catalyst is decomposing to Pd-black, or trace metals are present in your base [3].

-

References

-

Chinchilla, R., & Nájera, C. (2007).[8][9] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[9] Chemical Reviews, 107(3), 874–922.[8][9]

-

Glaser, C. (1869).[6] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. (Foundational context for Oxidative Homocoupling mechanism).[6]

-

Sorensen, U. S., & Pombo-Villar, E. (2005). "Copper-free Sonogashira cross-coupling."[10][11][12] Tetrahedron. (Validation of inorganic base utility in Cu-free systems).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. bdmaee.net [bdmaee.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Glaser coupling - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 8. mindat.org [mindat.org]

- 9. The Sonogashira reaction: a booming methodology in synthetic organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Scalability of 1-Ethynyl-4-methoxy-2-methylbenzene Synthesis

Current Status: Online Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: #SC-EMMB-2024 Topic: Troubleshooting Scale-up, Safety, and Purification of 4-Methoxy-2-methylphenylacetylene[1]

Executive Summary

Welcome to the Process Development Support Center. You are likely encountering difficulties scaling the synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene (CAS: 74331-69-4).[1]

This molecule presents a specific "perfect storm" of challenges for scale-up:

-

Electronic Deactivation: The para-methoxy group is a strong electron-donating group (EDG), increasing electron density at the oxidative addition site and strengthening the C-Br bond, making the catalyst turnover sluggish.

-

Steric Hindrance: The ortho-methyl group creates steric bulk around the reaction center, impeding the approach of the palladium species.

-

Safety Hazards: Terminal alkynes and their metal salts (acetylides) pose significant explosion risks upon accumulation.[1]

This guide moves beyond academic protocols to provide a robust, scalable industrial workflow.

Module 1: Route Selection & Safety Strategy

Critical Decision: The Acetylene Source

Many academic papers use Trimethylsilylacetylene (TMSA) . For scale-up (>100g), we strongly advise against TMSA due to high cost and the volatility of the resulting intermediates.

Recommended Surrogate: 2-Methyl-3-butyn-2-ol (Propargyl alcohol derivative).[1]

-

Cost: significantly lower than TMSA.[1]

-

State: The intermediate is a crystalline solid (easy purification).

-

Safety: Higher boiling point reducing flammability risks during handling.[1]

Workflow Visualization

The following decision matrix outlines the optimal path for your synthesis.

Caption: Optimized industrial workflow prioritizing cost-efficiency and purification via crystallization over chromatography.

Module 2: The Protocol (Self-Validating System)

Step 1: Sonogashira Coupling

Reaction: 1-Bromo-4-methoxy-2-methylbenzene + 2-Methyl-3-butyn-2-ol

| Parameter | Specification | Rationale (The "Why") |

| Catalyst | Pd(PPh | Robust; PPh |

| Co-Catalyst | CuI (0.5 mol%) | CRITICAL: Keep Cu loading low.[1] High Cu promotes Glaser homocoupling (dimerization) of the alkyne. |

| Base/Solvent | Et | Triethylamine acts as both base and reducing agent for Pd(II) to Pd(0). Toluene allows for higher reflux temps if the reaction stalls. |

| Temperature | 60-80°C | The electron-rich ring deactivates the bromide.[1] Room temp is insufficient for complete conversion on scale. |

Troubleshooting Protocol:

-

Inerting: Sparge solvents with N

for 30 mins before adding catalyst. Oxygen causes Pd-black precipitation and alkyne dimerization.[1] -

Order of Addition: Aryl bromide + Catalyst + Solvent

Heat to 60°C

Step 2: Deprotection (Retro-Favorsky)

Reaction: Intermediate + NaOH

-

Reagent: Powdered NaOH (2 eq) in Toluene.

-

Condition: Reflux with vigorous stirring.[1]

-

Mechanism: The release of acetone drives the equilibrium.

-

Purification: The target is a solid (mp ~30-34°C).[1][3] It can be distilled (high vacuum) or crystallized from pentane at low temp.[1]

Module 3: Troubleshooting & FAQs

Category: Reaction Stalling & Impurities[1][4]

Q: The reaction stops at 70% conversion. Adding more catalyst doesn't help.[1] Why? A: This is likely catalyst poisoning or ligand oxidation .[1]

-

Diagnosis: Is the reaction mixture black (Pd-black)? If yes, your phosphine ligands have oxidized, causing Pd to aggregate.

-

Fix: The ortho-methyl group makes the Pd-complex crowded and fragile.[1] Add 10 mol% extra PPh

at the start. This excess ligand stabilizes the active Pd species against thermal decomposition, which is vital given the higher temperatures required for this electron-rich substrate.

Q: I see a major impurity at R

-

Cause: Presence of Oxygen + Copper.[1]

-

Fix: You cannot separate this easily. You must prevent it.

Category: Safety & Scalability[1]

Q: Is the copper acetylide a risk with this specific substrate? A: Yes. While the intermediate is protected, the final product is a terminal alkyne.

-

Hazard: Copper acetylides can form as dry precipitates in waste lines or on glass joints.[1] They are shock-sensitive explosives.[1]

-

Protocol: Wash all reaction vessels with 10% aqueous EDTA or ammonium hydroxide immediately after use.[1] This chelates residual copper and solubilizes any acetylides.[1] Never let copper residues dry out in the presence of the terminal alkyne.

Q: How do I remove Palladium to <10 ppm for Pharma use? A: Standard washes won't work well due to the lipophilicity of the product.

-

Method: Use a scavenger resin like Silica-supported TMT (Trimercaptotriazine) .[1]

-

Procedure: After workup, dissolve crude material in THF. Add Si-TMT (10 wt% relative to Pd mass), stir at 50°C for 4 hours, and filter. This typically reduces Pd from ~500 ppm to <5 ppm.[1]

Module 4: Stability & Storage

The target, 1-Ethynyl-4-methoxy-2-methylbenzene , is relatively stable but prone to:

-

Polymerization: Triggered by light and heat.[1]

-

Oxidation: The electron-rich ring makes the alkyne susceptible to oxidative cleavage over time.[1]

Storage Protocol:

-

Store under Argon/Nitrogen.[1]

-

Temperature: < -20°C.[1]

-

Stabilizer: For bulk storage, add 0.1% BHT (Butylated hydroxytoluene) if downstream chemistry permits.

References

-

Sonogashira Coupling Mechanism & Copper-Free Variants

-

Synthesis of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol (Intermediate)

-

Palladium Removal Strategies (Si-TMT)

- Source: Roth, L., & Weller, U. (2000). Dangerous Properties of Industrial Materials. (General reference for Acetylide hazards).

-

Product Characterization (1-Ethynyl-4-methoxy-2-methylbenzene)

-

Source: Sigma-Aldrich Product Specification & Safety Data Sheet (CAS 74331-69-4).[1]

-

Sources

- 1. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | C12H14O2 | CID 11321426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-乙炔基-4-甲氧基-2-甲基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

1-Ethynyl-4-methoxy-2-methylbenzene vs phenylacetylene reactivity in Sonogashira

This guide provides an in-depth technical comparison of the reactivity of 1-Ethynyl-4-methoxy-2-methylbenzene versus Phenylacetylene in Sonogashira cross-coupling protocols.

Executive Summary

While Phenylacetylene serves as the kinetic benchmark for terminal alkyne reactivity, 1-Ethynyl-4-methoxy-2-methylbenzene presents a distinct challenge characterized by nucleophilic latency . The presence of electron-donating groups (EDGs) combined with ortho-steric bulk creates a "double-bottleneck" effect:

-

Thermodynamic Barrier: Higher pKa reduces the rate of deprotonation/Cu-activation.

-

Kinetic Barrier: Steric hindrance at the ortho-position retards the transmetallation step.

Researchers switching from phenylacetylene to this substituted analog must anticipate slower reaction rates (2–4x) and a higher propensity for oxidative homocoupling (Glaser side-reaction) if anaerobic conditions are not strictly maintained.

Chemical Profile & Theoretical Basis[1]

The reactivity difference is rooted in the interplay between electronic density and steric accessibility.

| Feature | Phenylacetylene (Reference) | 1-Ethynyl-4-methoxy-2-methylbenzene | Impact on Sonogashira |

| Structure | Unsubstituted aromatic alkyne. | Trisubstituted: Para-Methoxy (-OMe), Ortho-Methyl (-CH₃). | Target is Electron-Rich & Sterically Hindered. |

| Electronic Nature | Neutral. | Strong EDG (-OMe) + Weak EDG (-CH₃). | Increases electron density on the alkyne triple bond. |

| Acidity (pKa) | ~23.2 (aq) / 28.7 (DMSO) | Est.[1] >29.5 (DMSO) | Higher pKa makes the terminal proton harder to remove, slowing the initial activation. |

| Nucleophilicity | Moderate. | High (once deprotonated). | Theoretically better ligand for Pd, but sterics counteract this. |

| Steric Bulk | Negligible. | Significant (Ortho-effect). | The ortho-methyl group clashes with ligands on the Palladium center during transmetallation. |

Mechanistic Analysis: The "Double-Bottleneck"

The standard Sonogashira cycle relies on the synergy between the Palladium (cross-coupling) and Copper (activation) cycles.[2] The substituted substrate disrupts this synchronization.

The Bottleneck Diagram

The following diagram illustrates where the specific structural features of 1-Ethynyl-4-methoxy-2-methylbenzene impede the catalytic cycle compared to phenylacetylene.

Caption: Figure 1. Mechanistic bottlenecks.[3] The high pKa of the target substrate slows Step 1, while steric bulk hinders Step 2. This accumulation of Cu-Acetylide increases the risk of Glaser homocoupling if oxygen is present.

Detailed Causality

-

Acidity Reduction (Step 1): The methoxy and methyl groups donate electron density into the ring, which destabilizes the resulting acetylide anion (conjugate base). This makes the terminal proton less acidic.[4] Standard amine bases (like Et₃N) may struggle to deprotonate it efficiently at room temperature, unlike with phenylacetylene.

-

Transmetallation Impediment (Step 2): Even after the Copper-acetylide is formed, it must transfer the organic group to the Palladium center. The ortho-methyl group introduces steric clash with the phosphine ligands on the Palladium. This raises the activation energy for transmetallation, often the rate-determining step for hindered substrates.

Experimental Performance Comparison

| Parameter | Phenylacetylene | 1-Ethynyl-4-methoxy-2-methylbenzene |

| Standard Temp. | Room Temperature (20–25 °C) | Elevated Temperature (60–80 °C) |

| Typical Time | 1 – 4 Hours | 6 – 18 Hours |

| Catalyst Loading | 1–2 mol% Pd | 3–5 mol% Pd (to compensate for slower turnover) |

| Base Requirement | Weak organic base (Et₃N) often sufficient. | Stronger/Inorganic base (e.g., Cs₂CO₃ or DBU) often required to drive deprotonation. |

| Homocoupling Risk | Moderate. | High. (Stalled transmetallation leaves active Cu-species vulnerable to oxidation). |

Optimized Protocol for Hindered Alkynes

Do not use the standard "textbook" Sonogashira conditions for 1-Ethynyl-4-methoxy-2-methylbenzene. The following protocol is engineered to overcome the electronic and steric barriers described above.

Reagents

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) — Bis(triphenylphosphine)palladium(II) dichloride is preferred over Pd(PPh₃)₄ as it is more robust to heat.

-

Co-Catalyst: CuI (3 mol%) — Essential for activating the less acidic alkyne.

-

Base: Cs₂CO₃ (2.0 equiv) — Inorganic base provides a stronger driving force for deprotonation than amines.

-

Solvent: DMF or DMAc (Anhydrous) — Polar aprotic solvents stabilize the polar transition states.

-

Atmosphere: Argon or Nitrogen (Strict).

Step-by-Step Workflow

-

Degassing (Critical): The primary failure mode for this electron-rich alkyne is oxidative homocoupling. Sparge all solvents with Argon for at least 15 minutes before use.

-

Pre-Activation:

-

Addition:

-

Dissolve 1-Ethynyl-4-methoxy-2-methylbenzene (1.2 equiv) in the degassed solvent.

-

Inject the alkyne solution slowly into the catalyst mixture.

-

-

Thermal Drive:

-

Heat the reaction to 65 °C . (Unlike phenylacetylene, which reacts at RT, this substrate requires thermal energy to overcome the ortho-steric barrier).

-

-

Monitoring:

-

Monitor via TLC/HPLC. Expect reaction completion in 6–12 hours.

-

Note: If the reaction stalls, add a second portion of CuI (1 mol%) to re-initiate the cycle.

-

Troubleshooting & FAQs

Q: Why is my yield low even though the starting material was consumed? A: Check for the "Glaser Product" (the homocoupled diyne). Because the cross-coupling step is sterically slowed by the ortho-methyl group, the Copper-acetylide intermediate sits in solution longer. If any oxygen is present, it will dimerize. Solution: Use a freeze-pump-thaw cycle for degassing.

Q: Can I use a Copper-free protocol? A: Not recommended. Copper-free variants rely on the carbopalladation mechanism or direct deprotonation by the Pd-complex. The high pKa and steric bulk of 1-Ethynyl-4-methoxy-2-methylbenzene make Copper-free activation kinetically unfavorable, leading to poor conversion.

Q: The reaction is sluggish. Should I switch to a bulky ligand like Buchwald's phosphines? A: Yes. If the standard protocol fails, switch to XPhos or SPhos . These ligands are designed to facilitate the coupling of sterically hindered partners by creating a spacious pocket around the Palladium center, accommodating the ortho-methyl bulk.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

-

Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Pd/C-catalyzed Sonogashira coupling of aryl iodides and bromides with terminal alkynes in water. Journal of Organic Chemistry, 71(1), 379-381.

Sources

A Comparative Analysis of 1-Ethynyl-4-methoxy-2-methylbenzene and Other Terminal Alkynes in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, yield, and novelty of synthetic pathways. Terminal alkynes are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon bonds. This guide provides an in-depth comparison of 1-Ethynyl-4-methoxy-2-methylbenzene with other structurally related terminal alkynes, offering insights into how subtle structural modifications can impact reactivity and experimental outcomes.

At the heart of this analysis lies the Sonogashira cross-coupling reaction, a powerful method for constructing C(sp)-C(sp²) bonds.[1][2][3] The performance of a terminal alkyne in this reaction is intimately linked to the electronic and steric properties conferred by its substituents. By examining 1-Ethynyl-4-methoxy-2-methylbenzene alongside its parent compound, phenylacetylene, and analogues bearing either a methoxy or a methyl group, we can dissect the individual contributions of these functionalities.

Structural and Physical Properties: A Comparative Overview

The physical properties of a reagent can influence its handling, solubility, and reaction kinetics. 1-Ethynyl-4-methoxy-2-methylbenzene is a solid at room temperature, which can be an advantage for precise weighing and handling.[4][5][6] The table below summarizes the key physical properties of our selected terminal alkynes.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Ethynyl-4-methoxy-2-methylbenzene |  | C₁₀H₁₀O | 146.19[6][7] | 30-34[4][5][6] | 222.7[4][8] |

| Phenylacetylene |  | C₈H₆ | 102.13 | -45 | 142-144 |

| 4-Ethynylanisole |  | C₉H₈O | 132.16[9][10] | 28-29[10][11] | 87-91 (at 11 mmHg)[11] |

| 2-Ethynyltoluene |  | C₉H₈ | 116.16 | N/A | 164-165 |

Note: Data for Phenylacetylene and 2-Ethynyltoluene are from standard chemical data sources.

The substituents on the phenyl ring—a methoxy group at the 4-position and a methyl group at the 2-position—are what distinguish 1-Ethynyl-4-methoxy-2-methylbenzene. The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. The methyl group is a weak electron-donating group through induction. These electronic effects can influence the acidity of the terminal alkyne proton and the reactivity of the molecule in palladium-catalyzed coupling reactions.[12]

Performance in Sonogashira Cross-Coupling: A Mechanistic Perspective

The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][13] The reaction proceeds under mild conditions, tolerating a wide variety of functional groups, which makes it invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The Catalytic Cycles of the Sonogashira Reaction.

The electronic nature of the substituents on the phenylacetylene derivative can influence several steps in this mechanism. Electron-donating groups, like the methoxy and methyl groups in 1-Ethynyl-4-methoxy-2-methylbenzene, increase the nucleophilicity of the acetylide, which can facilitate the transmetalation step. However, the ortho-methyl group also introduces steric hindrance, which could potentially slow down the reaction rate by impeding the approach of the bulky palladium complex.

Experimental Protocol: A Standardized Approach to Comparison

To objectively compare the performance of these terminal alkynes, a standardized Sonogashira coupling protocol is essential. The following procedure provides a robust framework for such a comparison.

Objective: To compare the reactivity of different terminal alkynes in a Sonogashira coupling reaction with iodobenzene.

Materials:

-

Aryl halide: Iodobenzene

-

Terminal Alkynes: 1-Ethynyl-4-methoxy-2-methylbenzene, Phenylacetylene, 4-Ethynylanisole, 2-Ethynyltoluene

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Co-catalyst: Copper(I) iodide (CuI)

-

Base: Triethylamine (TEA)

-

Solvent: Tetrahydrofuran (THF), degassed

Experimental Workflow:

Caption: Standardized Workflow for Comparative Sonogashira Coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.01 mmol).

-

Solvent and Base Addition: Add degassed THF (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Comparative Performance Data (Illustrative)

The following table presents illustrative data from a hypothetical comparative experiment following the protocol described above. These results are based on established principles of chemical reactivity and are intended to guide expectations.

| Terminal Alkyne | Reaction Time (hours) | Isolated Yield (%) |